molecular formula C6H8O B156087 2-Cyclohexen-1-one CAS No. 930-68-7

2-Cyclohexen-1-one

Cat. No.: B156087
CAS No.: 930-68-7
M. Wt: 96.13 g/mol
InChI Key: FWFSEYBSWVRWGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Cyclohexen-1-one is a versatile electrophile . It is primarily targeted towards organocopper nucleophiles, enol silanes, and phosphoniosilylations . These targets play a crucial role in various addition reactions.

Mode of Action

The compound interacts with its targets through a series of addition reactions. For instance, it undergoes conjugate addition with organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . These interactions result in changes to the molecular structure of the targets, enabling the formation of new compounds.

Biochemical Pathways

It is known to be involved in a range of addition reactions . These reactions can lead to various downstream effects, altering the biochemical landscape within the cell.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes with its targets. As an electrophile, it can form covalent bonds with nucleophiles, leading to the formation of new compounds . These new compounds can have various effects at the molecular and cellular levels, potentially influencing a range of biological processes.

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Cyclohexen-1-one can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its six-membered ring structure with a conjugated double bond and a carbonyl group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclohex-2-en-1-one
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InChI

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSEYBSWVRWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
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DSSTOX Substance ID

DTXSID1024881
Record name 2-Cyclohexen-1-one
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Molecular Weight

96.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone
Record name 2-Cyclohexen-1-one
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Solubility

Very slightly soluble, Soluble (in ethanol)
Record name 2-Cyclohexenone
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Density

0.988-0.998 (20°)
Record name 2-Cyclohexenone
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Vapor Pressure

3.62 [mmHg]
Record name 2-Cyclohexen-1-one
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CAS No.

930-68-7, 25512-62-3
Record name 2-Cyclohexen-1-one
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Record name Cyclohex-2-enone
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Synthesis routes and methods I

Procedure details

To 25 milliliters of acetonitrile, were added 1.64 grams (20 millimoles) of cyclohexene, and azobisisobutyronitrile (5 mole percent). The resultant mixture was stirred in an oxygen atmosphere at a temperature of 90° C. for 4 hours. In analysis of the product in the reaction mixture with gas chromatography, cyclohexene was transformed into 2-cyclohexen-1-one (cyclohexene-based selectivity 12%, yield 4%) and 2-cyclohexen-1-ol (cyclohexene-based selectivity 3%, yield 1%) with a transformation rate of 34 percent.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetonitrile were added 1.64 grams (20 millimoles) of cyclohexene, 0.26 gram (1.6 millimoles) of N-hydroxyphthalimide and 0.043 gram (0.12 millimole) of acetylacetonatocobalt Co(AA)2. The resultant mixture was stirred in an oxygen atmosphere at 100° C. for 6 hours. The products in the reaction mixture were analyzed with gas chromatography, and cyclohexene was transformed, with a transformation rate of 90%, into 2-cyclohexen-1-one (selectivity based on cyclohexene 72%, yield 65%) and 2-cyclohexen-1-ol (selectivity based on cyclohexene 14%, yield 13%).
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Yield
65%
Yield
13%

Synthesis routes and methods III

Procedure details

The reaction was conducted in the same manner as Example C1 except that acetic acid was employed for acetonitrile and the reaction temperature was set at 90° C. As a result, cyclohexene was transformed into 2-cyclohexen-1-one (cyclohexene-based selectivity 43%, yield 41%) and 1-acetyloxy-2-cyclohexene (cyclohexene-based selectivity 45%, yield 43%) with a transformation rate of 95%.
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Synthesis routes and methods IV

Procedure details

Cyclohexene oxidation was carried out in aqueous solvent media. A stirred suspension of 10 ml water, 100 mg of TiO2 semiconductor powder, and 0.2 ml cyclohexene was illuminated with a 500 watt mercury lamp for about 3 hours. This procedure resulted primarily in the formation of 2-cyclohexene-1-one (28 μmol) with a minor amount of cyclohexene oxide (0.3 μmol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one
Reactant of Route 2
2-Cyclohexen-1-one
Reactant of Route 3
2-Cyclohexen-1-one
Reactant of Route 4
2-Cyclohexen-1-one
Reactant of Route 5
2-Cyclohexen-1-one
Reactant of Route 6
2-Cyclohexen-1-one
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Cyclohexen-1-one?

A1: this compound is represented by the molecular formula C6H8O and has a molecular weight of 96.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), to characterize this compound. FTIR studies reveal characteristic absorption bands corresponding to the carbonyl group (C=O) and the alkene (C=C) functional groups. []

Q3: How does the stability of this compound vary under different conditions?

A3: this compound exhibits varying stability depending on the surrounding environment. Studies have shown that its stability is influenced by factors like temperature, pH, and the presence of other chemical species. []

Q4: Are there specific applications where the performance of this compound is advantageous under particular conditions?

A4: The performance characteristics of this compound make it suitable for specific applications. For instance, researchers have explored its use in the synthesis of polymers, where its reactivity and structural features contribute to desirable material properties. []

Q5: How does this compound behave in reactions catalyzed by titanium dioxide (TiO2)?

A5: FTIR studies have demonstrated that this compound adsorbs onto the surface of TiO2. Upon heating to 150°C, it undergoes C-H bond cleavage, leading to the formation of surface-bound phenoxy groups. []

Q6: What are the byproducts observed during the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones?

A6: Allylic alcohols are often observed as byproducts in the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones. The formation of these byproducts is attributed to the addition of oxyanions to Vilsmeier intermediates. []

Q7: What role does this compound play in the synthesis of cyclohexadienones?

A7: 2-Cyclohexen-1-ones serve as valuable precursors in the synthesis of cyclohexadienones. The process involves the introduction of a phenylseleno group at the 6-position of the cyclohexenone ring, followed by oxidation with hydrogen peroxide. This strategy offers a reliable route to cyclohexadienones with good yields. []

Q8: How does the ring size of α,β-unsaturated cyclic ketones influence their Baylis-Hillman reactions?

A8: Research suggests that the size of the cyclic ketone significantly impacts the outcome of Baylis-Hillman reactions. While this compound and 2-cyclopenten-1-one participate in the Baylis-Hillman reaction, larger ring systems like 2-cyclohepten-1-one and 2-cycloocten-1-one primarily undergo aldol condensation. []

Q9: Have computational methods been employed to study the Diels-Alder reactions of this compound derivatives?

A9: Semiempirical molecular orbital calculations have been used to investigate the Diels-Alder reactions of 2-hydroxy analogues of this compound dienes with di-t-butyl acetylenedicarboxylate. These calculations provide insights into the transition states and reaction pathways. []

Q10: How do structural modifications on the phenyl ring of this compound derivatives affect their herbicidal activity?

A10: Studies on a series of 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones demonstrated that modifications on the phenyl ring, specifically the type and position of substituents, could significantly influence their herbicidal efficacy against submerged paddy weed species. []

Q11: Are there any formulation strategies that have been investigated to improve the stability or bioavailability of this compound derivatives?

A11: While specific formulation strategies for this compound are not explicitly detailed in the provided research, the synthesis of its derivatives often involves incorporating various functional groups. These modifications can potentially improve solubility, stability, and other pharmacokinetic properties. []

Q12: What analytical techniques are employed for the analysis of this compound and its derivatives?

A12: Researchers employ a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of this compound and its derivatives in complex mixtures. [, ]

Q13: How is the vapor-liquid equilibrium data of this compound containing mixtures determined and validated?

A13: Vapor-liquid equilibrium data for mixtures containing this compound, such as cyclohexanone + this compound and cyclohexanol + this compound, are determined experimentally at constant pressure. The thermodynamic consistency of this data is validated using tests like the Wisniak's and area tests. []

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